

Spectroscopic Characterization of 6-Fluoro-5-methoxy-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: **6-Fluoro-5-methoxy-1H-indole**

Cat. No.: **B1318963**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **6-Fluoro-5-methoxy-1H-indole** (CAS No: 63762-83-4). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Chemical Structure and Properties

- IUPAC Name: **6-Fluoro-5-methoxy-1H-indole**
- Molecular Formula: C₉H₈FNO
- Molecular Weight: 165.17 g/mol
- CAS Number: 63762-83-4[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **6-Fluoro-5-methoxy-1H-indole**. These predictions are derived from the analysis of related indole structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.1	br s	-	N-H (Indole)
~7.3	d	$\text{J}(\text{H},\text{F}) \approx 10$	H-7
~7.2	t	$\text{J} \approx 2.8$	H-2
~7.1	d	$\text{J}(\text{H},\text{F}) \approx 7$	H-4
~6.4	t	$\text{J} \approx 2.8$	H-3
~3.9	s	-	-OCH ₃

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: DMSO-d₆, 101 MHz)

Chemical Shift (δ) ppm	Assignment
~150 (d, $^1\text{J}(\text{C},\text{F})$)	C-6
~145 (d, $^2\text{J}(\text{C},\text{F})$)	C-5
~135	C-7a
~125	C-2
~122	C-3a
~110 (d, $^2\text{J}(\text{C},\text{F})$)	C-7
~103	C-3
~100 (d, $^3\text{J}(\text{C},\text{F})$)	C-4
~56	-OCH ₃

Note: The chemical shifts and coupling constants are estimations and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3300	Medium	N-H Stretch (Indole)
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
~1620-1580	Medium	C=C Aromatic Ring Stretch
~1500-1400	Strong	C=C Aromatic Ring Stretch
~1250	Strong	Aryl-O Stretch (Asymmetric)
~1100-1000	Strong	C-F Stretch
~1030	Medium	Aryl-O Stretch (Symmetric)
~850-750	Strong	C-H Out-of-plane Bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
165	High	[M] ⁺ (Molecular Ion)
150	High	[M - CH ₃] ⁺
122	Medium	[M - CH ₃ - CO] ⁺
95	Medium	Fragmentation of the indole ring

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for **6-Fluoro-5-methoxy-1H-indole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg for ^1H NMR or 20-50 mg for ^{13}C NMR of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[\[2\]](#)
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- NMR spectra are acquired on a 400 MHz spectrometer.[\[2\]](#)
- For ^1H NMR, spectra are typically recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[\[2\]](#)
- Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[\[2\]](#)
- For ^{13}C NMR, a proton-decoupled sequence is used.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid sample is placed directly onto the diamond crystal of an ATR accessory.[\[2\]](#)

Data Acquisition:

- The FTIR spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory.[\[2\]](#)
- The spectrum is collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .[\[2\]](#)
- A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.[\[2\]](#)

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

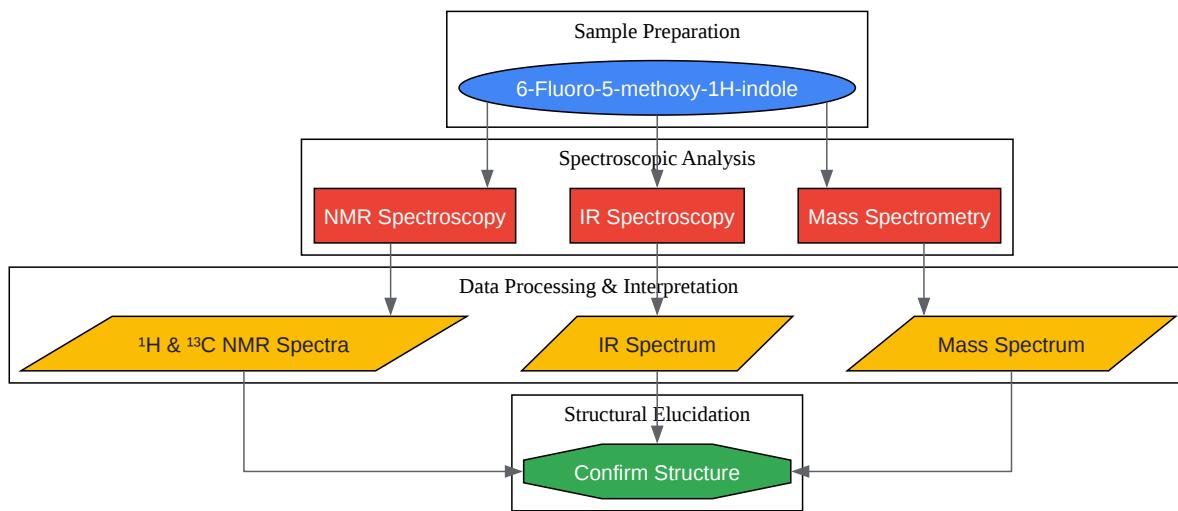
- A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[\[3\]](#)

Data Acquisition:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector measures the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Fluoro-5-methoxy-1H-indole**.



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Caption: Workflow for Spectroscopic Analysis.

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